molecular formula C15H14O2S3 B14237489 2,5-Bis(4-methoxythiophen-2-yl)-3-methylthiophene CAS No. 402562-75-8

2,5-Bis(4-methoxythiophen-2-yl)-3-methylthiophene

Cat. No.: B14237489
CAS No.: 402562-75-8
M. Wt: 322.5 g/mol
InChI Key: BKHIHKLCBACIAA-UHFFFAOYSA-N
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Description

2,5-Bis(4-methoxythiophen-2-yl)-3-methylthiophene is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of two 4-methoxythiophen-2-yl groups attached to a central 3-methylthiophene core. The methoxy groups enhance the compound’s electronic properties, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis(4-methoxythiophen-2-yl)-3-methylthiophene typically involves the coupling of 4-methoxythiophene derivatives with a 3-methylthiophene core. One common method is the Stille coupling reaction, which uses palladium catalysts to facilitate the formation of carbon-carbon bonds between organotin compounds and halides . The reaction conditions often include the use of solvents like toluene or tetrahydrofuran (THF) and temperatures ranging from 80°C to 120°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve techniques such as column chromatography or recrystallization to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2,5-Bis(4-methoxythiophen-2-yl)-3-methylthiophene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, THF as a solvent.

    Substitution: Halogenating agents like bromine or chlorine, Lewis acids as catalysts.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, thioethers.

    Substitution: Halogenated thiophenes, alkylated thiophenes.

Mechanism of Action

The mechanism of action of 2,5-Bis(4-methoxythiophen-2-yl)-3-methylthiophene involves its interaction with various molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The methoxy groups can enhance its binding affinity to specific targets, thereby modulating its biological activity. In electronic applications, the compound’s conjugated structure allows for efficient charge transport, making it suitable for use in electronic devices.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Bis(4-methoxyphenyl)-3-methylthiophene
  • 2,5-Bis(4-methoxythiophen-2-yl)thiophene
  • 2,5-Bis(4-methoxyphenyl)thiophene

Uniqueness

2,5-Bis(4-methoxythiophen-2-yl)-3-methylthiophene is unique due to the presence of both methoxy and methyl groups, which enhance its electronic properties and make it more versatile in various applications. Compared to similar compounds, it offers better solubility and stability, making it a preferred choice for use in organic electronics and pharmaceuticals.

Properties

CAS No.

402562-75-8

Molecular Formula

C15H14O2S3

Molecular Weight

322.5 g/mol

IUPAC Name

2,5-bis(4-methoxythiophen-2-yl)-3-methylthiophene

InChI

InChI=1S/C15H14O2S3/c1-9-4-13(12-5-10(16-2)7-18-12)20-15(9)14-6-11(17-3)8-19-14/h4-8H,1-3H3

InChI Key

BKHIHKLCBACIAA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1)C2=CC(=CS2)OC)C3=CC(=CS3)OC

Origin of Product

United States

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